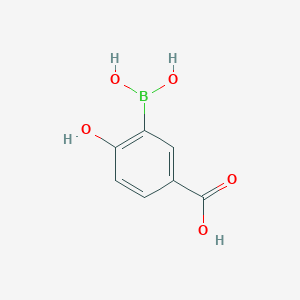
Benzoic acid, 3-borono-4-hydroxy-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzoic acid, 3-borono-4-hydroxy- is an organic compound with the molecular formula C7H5BO4 It is a derivative of benzoic acid, where the hydrogen atoms on the benzene ring are substituted by borono and hydroxy groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, 3-borono-4-hydroxy- typically involves the introduction of borono and hydroxy groups onto a benzoic acid molecule. One common method is the reaction of 3-bromo-4-hydroxybenzoic acid with a boronic acid derivative under specific conditions. The reaction is usually carried out in the presence of a palladium catalyst and a base, such as potassium carbonate, in a suitable solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of benzoic acid, 3-borono-4-hydroxy- may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often using continuous flow reactors and automated systems to control reaction parameters precisely.
Analyse Des Réactions Chimiques
Types of Reactions
Benzoic acid, 3-borono-4-hydroxy- undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding quinones.
Reduction: The borono group can be reduced to form boronic esters.
Substitution: The compound can undergo electrophilic aromatic substitution reactions, where the borono and hydroxy groups can be replaced by other functional groups.
Common Reagents and Conditions
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) in the presence of a catalyst.
Major Products Formed
Oxidation: Quinones and carboxylic acids.
Reduction: Boronic esters and alcohols.
Substitution: Halogenated or nitrated derivatives of benzoic acid.
Applications De Recherche Scientifique
Benzoic acid, 3-borono-4-hydroxy- has several applications in scientific research:
Mécanisme D'action
The mechanism of action of benzoic acid, 3-borono-4-hydroxy- involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it can inhibit certain enzymes by binding to their active sites, thereby affecting metabolic processes. The borono group can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition studies .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Bromo-4-hydroxybenzoic acid: Similar structure but with a bromine atom instead of a borono group.
4-Hydroxybenzoic acid: Lacks the borono group, making it less reactive in certain chemical reactions.
Benzoic acid: The parent compound without any substituents, used widely as a preservative and in organic synthesis.
Uniqueness
The borono group allows for unique interactions in chemical and biological systems, making it valuable in research and industrial applications .
Propriétés
Formule moléculaire |
C7H7BO5 |
|---|---|
Poids moléculaire |
181.94 g/mol |
Nom IUPAC |
3-borono-4-hydroxybenzoic acid |
InChI |
InChI=1S/C7H7BO5/c9-6-2-1-4(7(10)11)3-5(6)8(12)13/h1-3,9,12-13H,(H,10,11) |
Clé InChI |
UHEKIZXPTPBTOG-UHFFFAOYSA-N |
SMILES canonique |
B(C1=C(C=CC(=C1)C(=O)O)O)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


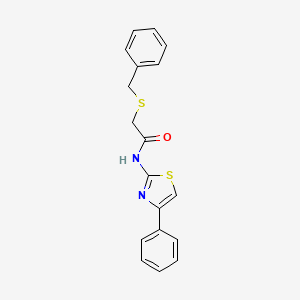

![5-(Methoxycarbonyl)-[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxylic acid](/img/structure/B12960377.png)

![3-(Trifluoromethyl)-3b,4,4a,5-tetrahydro-1H-cyclopropa[3,4]cyclopenta[1,2-c]pyrazole](/img/structure/B12960389.png)

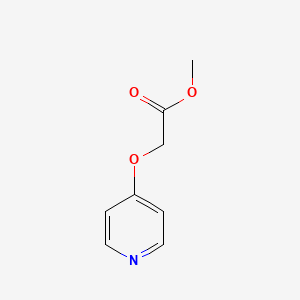
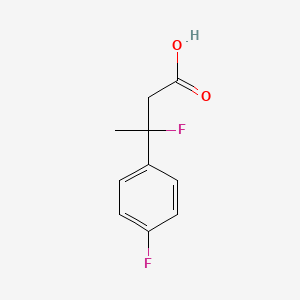
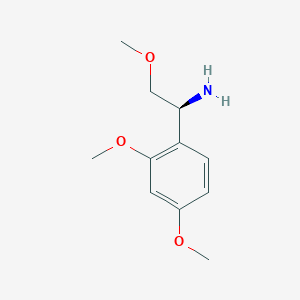



![Propanedinitrile, 2-[2-[(5-bromo-4-dodecyl-2-thienyl)methylene]-2,3-dihydro-3-oxo-1H-inden-1-ylidene]-](/img/structure/B12960453.png)

